Butaclamol hydrochloride

Dopamine Receptor Stereoselectivity Binding Affinity

Researchers studying dopamine receptor stereochemistry face confounds when using flexible neuroleptics. Butaclamol hydrochloride provides a solution. Its rigid scaffold and 3000-fold stereoselectivity ratio allow definitive discrimination between D1/D2 and sigma receptor contributions. - (+)-Enantiomer: Potent dopamine antagonist; D2 inverse agonist discriminating G-protein-coupled vs. uncoupled states. - (-)-Enantiomer: Dopamine-inert, 30-fold higher sigma affinity-ideal negative control. - Racemic mixture: Broad-spectrum tool for behavioral, neuroendocrine, and binding studies.

Molecular Formula C25H32ClNO
Molecular Weight 398.0 g/mol
CAS No. 36504-94-6
Cat. No. B1668077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButaclamol hydrochloride
CAS36504-94-6
SynonymsButaclamol hydrochloride;  AY-23,028;  AY 23,028;  AY23,028;  AY-23028;  AY 23028;  AY23028;  (-)-Butaclamol;  Butaclamol;  Butaclamol, (-)- l;  (-)Butaclamol;  l-Butaclamol
Molecular FormulaC25H32ClNO
Molecular Weight398.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl
InChIInChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m1./s1
InChIKeyQZRUMKUMFJJARD-OMMJFLKZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butaclamol Hydrochloride: Dopamine Receptor Antagonist for Research


Butaclamol hydrochloride (AY-23,028) is a racemic mixture of a rigid, polycyclic neuroleptic compound that acts as an antagonist at dopamine D1 and D2 receptors [1]. It also exhibits affinity for adrenergic receptors and, in a stereoselective manner, sigma receptors [2]. Although developed as an antipsychotic and evaluated in clinical trials for schizophrenia, it was never marketed, and is now supplied as a hydrochloride salt exclusively for research applications [1].

Dopamine D1/D2 receptor antagonist research
Racemic mixture with stereoselective receptor binding
Supplied for research; not for clinical use

Why Butaclamol Hydrochloride Stands Alone


The pharmacological profile of butaclamol is defined by extreme stereoselectivity, rendering its racemic nature and individual enantiomers distinct from other dopamine antagonists. The (+)-enantiomer possesses virtually all dopaminergic activity, while the (-)-enantiomer is inert at dopamine receptors but exhibits a 30-fold higher affinity for sigma sites [1]. This unique bifurcation of activity across stereoisomers, coupled with a rigid molecular scaffold that confers high stereoselective interaction with neuroleptic receptors [2], means that substituting butaclamol with flexible neuroleptics like haloperidol, or even other racemic antagonists, will result in a fundamentally different receptor interaction and functional outcome, invalidating experimental comparisons.

Butaclamol (racemic)
Substitution Risk
Stereochemical control via enantiomers
Flexible neuroleptics may lack inactive enantiomer control
Rigid polycyclic scaffold
Binding mode and selectivity may differ
(-)-Enantiomer with sigma affinity
Sigma receptor contribution may not be replicated

Butaclamol Hydrochloride: Head-to-Head Comparator Data


Neuroleptic Receptor Stereoselectivity

The neuroleptic receptor in calf caudate nucleus exhibits extreme stereoselectivity for the rigid butaclamol derivatives compared to flexible neuroleptics. In competition binding assays against [3H]spiperone, the ratio of Ki values for the active versus inactive enantiomer was 3000 for butaclamol [1]. This stereoselectivity ratio is the highest reported among eight pairs of neuroleptic enantiomers tested, and is 20-fold greater than that for the flexible compound octoclothepin (ratio=11), demonstrating that the rigid butaclamol scaffold provides a uniquely powerful tool for probing receptor stereochemistry [1].

Receptor stereoselectivity
Head-to-head
Ki ratio: 3000 (butaclamol) vs 11 (octoclothepin)
Supports stereochemical probe research
Calf caudate; [³H]spiperone binding
Dopamine Receptor Stereoselectivity Binding Affinity

Functional Antagonism in Vascular Tissue

The functional consequence of this stereoselectivity is demonstrated in isolated rabbit mesenteric artery, a D1-type dopamine receptor model. The active enantiomer, d-butaclamol, produced a concentration-dependent rightward shift in the dopamine dose-response curve with a pA2 value of 6.77 [1]. In stark contrast, an equally high concentration (3 × 10-6 M) of the inactive enantiomer, l-butaclamol, had no effect on dopamine-induced relaxation [1]. This absolute stereospecificity is a critical functional discriminator.

Functional antagonism
Head-to-head
d-Butaclamol pA₂ 6.77; l-butaclamol: no effect
Supports enantiomer-specific functional studies
Rabbit mesenteric artery; D1 model
Dopamine Receptor Functional Antagonism Stereospecificity

Inverse Agonism Mechanism at D2 Receptors

At the D2(short) dopamine receptor, the mechanism of inverse agonism differs between compounds. (+)-Butaclamol was the only compound among a tested set (which included spiperone and (-)-sulpiride) to show a statistically significant difference in binding affinity for G-protein-coupled versus uncoupled receptor states [1]. Furthermore, the inverse agonist potency of (+)-butaclamol and spiperone was enhanced by the addition of GDP, whereas the potency of (-)-sulpiride was unaffected [1]. This indicates (+)-butaclamol achieves inverse agonism by stabilizing the uncoupled receptor state, a mechanism distinct from that of (-)-sulpiride.

D2 inverse agonism mechanism
Head-to-head
(+)-Butaclamol discriminates coupled/uncoupled states; (−)-sulpiride does not
Supports D2 signaling mechanism research
CHO cells; [³⁵S]GTPγS binding
D2 Receptor Inverse Agonism G-protein Coupling

Pituitary Hormone Inhibition Reversal

In functional assays using rat anterior pituitary cells, the (+) isomer of butaclamol is approximately 1000-fold more potent than the (-) isomer in reversing dopamine-mediated inhibition of both prolactin (PRL) and thyroid-stimulating hormone (TSH) secretion [1]. The IC50 for (+)butaclamol against PRL inhibition was 1.1 nM, while the (-) isomer required 7200 nM [1]. This extreme functional stereospecificity mirrors the binding data and confirms the (-) isomer's utility as an inert control.

Pituitary hormone inhibition
Head-to-head
(+)-Butaclamol IC₅₀ 1.1 nM (PRL); (−)-butaclamol 7200 nM
Supports (−)-enantiomer as stereochemical control
Rat anterior pituitary cells; dopamine reversal
Pituitary Prolactin TSH Stereospecificity

Butaclamol Hydrochloride: Evidence-Based Applications


Dopamine Receptor Stereochemistry and Function

Due to its unmatched stereoselectivity ratio of 3000 in receptor binding [1], the racemic butaclamol hydrochloride, along with its resolved (+)- and (-)-enantiomers, serves as a definitive tool for studying the stereochemical requirements of dopamine receptor interaction and function. The inactive (-)-enantiomer is an ideal negative control in any assay system, as demonstrated by its lack of effect in both vascular relaxation [2] and neuroendocrine secretion models [3].

G-Protein Coupling and D2 Inverse Agonism

The (+)-enantiomer of butaclamol is a mechanistically distinct inverse agonist at the D2 receptor, showing a unique ability to discriminate between G-protein-coupled and uncoupled receptor states, a property not shared by other inverse agonists like (-)-sulpiride [4]. This makes it a valuable compound for dissecting the molecular pharmacology of D2 receptor signaling and constitutive activity.

Differentiating Dopamine and Sigma Receptor Effects

The stereoisomers of butaclamol exhibit a clean pharmacological separation: (+)-butaclamol is a potent dopamine antagonist with minimal sigma affinity, while (-)-butaclamol has a 30-fold higher affinity for sigma receptors but is inactive at dopamine receptors [5]. This pair is thus ideal for experiments designed to distinguish between dopamine receptor and sigma receptor contributions in complex biological systems, including behavioral and neurochemical studies.

Application
Selection Property
Validation Focus
Dopamine receptor stereochemistry research
Enantiomer-specific control
Stereochemical binding and functional verification
D2 receptor inverse agonism studies
Mechanism-specific inverse agonism
G-protein coupling state discrimination
Dopamine vs. sigma receptor differentiation
Pharmacologically separated enantiomers
Receptor contribution in complex systems

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